6-Formylbicyclo[4.2.1]nonan-1-yl 3-chlorobenzoate
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Overview
Description
6-Formylbicyclo[4.2.1]nonan-1-yl 3-chlorobenzoate is a chemical compound with a unique bicyclic structure. It is characterized by the presence of a formyl group attached to a bicyclo[4.2.1]nonane ring system, which is further esterified with 3-chlorobenzoic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Formylbicyclo[4.2.1]nonan-1-yl 3-chlorobenzoate typically involves multiple steps. One common approach is the DIBAL-H-mediated tandem lactone ring opening and intramolecular aldol condensation. This method is used to construct the bicyclo[4.2.1]nonane core . The reaction conditions often involve the use of reducing agents like DIBAL-H (Diisobutylaluminum hydride) and specific temperature controls to ensure the desired product formation.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using scalable reagents, and employing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Formylbicyclo[4.2.1]nonan-1-yl 3-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The chlorine atom on the benzoate moiety can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.
Major Products Formed
Oxidation: 6-Carboxybicyclo[4.2.1]nonan-1-yl 3-chlorobenzoate.
Reduction: 6-Hydroxymethylbicyclo[4.2.1]nonan-1-yl 3-chlorobenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
6-Formylbicyclo[4.2.1]nonan-1-yl 3-chlorobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for potential biological activities, including anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Formylbicyclo[4.2.1]nonan-1-yl 3-chlorobenzoate is not fully understood. its biological effects are likely mediated through interactions with specific molecular targets. The formyl group can participate in various biochemical reactions, potentially affecting enzyme activity or receptor binding. The bicyclic structure may also play a role in its interaction with biological molecules, influencing its overall activity.
Comparison with Similar Compounds
Similar Compounds
Comparison
6-Formylbicyclo[421]nonan-1-yl 3-chlorobenzoate is unique due to its specific ester linkage with 3-chlorobenzoic acid This distinguishes it from other bicyclic compounds, which may have different substituents or functional groups
Properties
CAS No. |
88226-70-4 |
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Molecular Formula |
C17H19ClO3 |
Molecular Weight |
306.8 g/mol |
IUPAC Name |
(6-formyl-1-bicyclo[4.2.1]nonanyl) 3-chlorobenzoate |
InChI |
InChI=1S/C17H19ClO3/c18-14-5-3-4-13(10-14)15(20)21-17-7-2-1-6-16(11-17,12-19)8-9-17/h3-5,10,12H,1-2,6-9,11H2 |
InChI Key |
HQJLJMUPSRXZNR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CCC(C1)(C2)C=O)OC(=O)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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